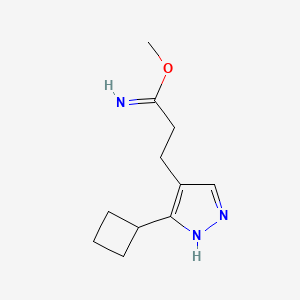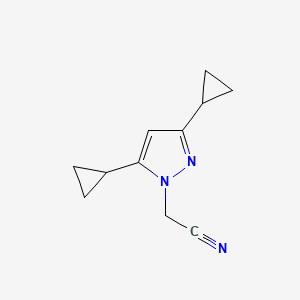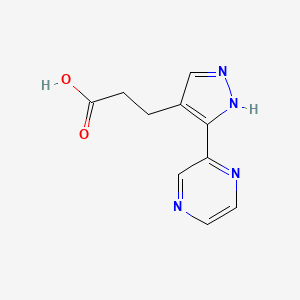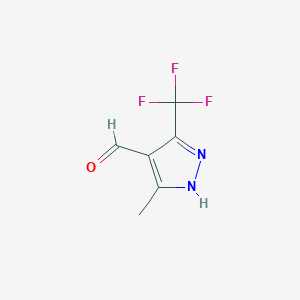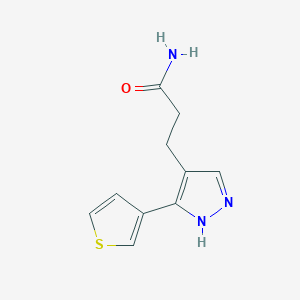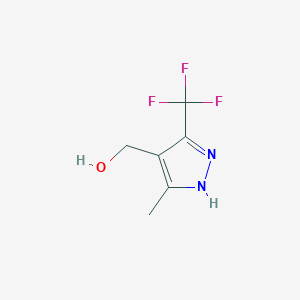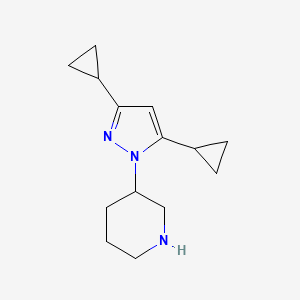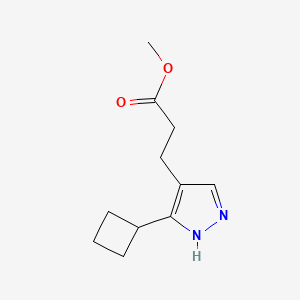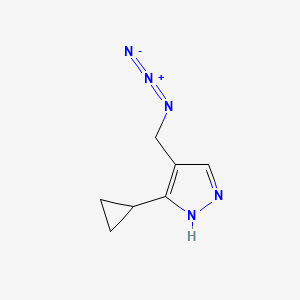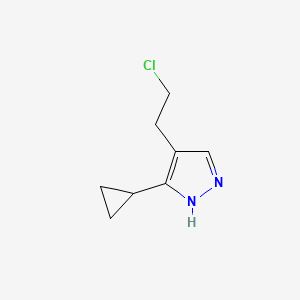
N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine
Vue d'ensemble
Description
N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Applications De Recherche Scientifique
Anticancer Applications
A notable application of derivatives of N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine is in anticancer therapy. The synthesis and structure-activity relationship (SAR) studies of triazolopyrimidines, which share a core similarity with N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine, have demonstrated their potential as anticancer agents. These compounds have shown unique mechanisms of tubulin inhibition, promoting tubulin polymerization in vitro without competing with paclitaxel, thus offering a novel approach to overcoming multidrug resistance in cancer therapy (Zhang et al., 2007). Another example is capecitabine, a prodrug that is enzymatically converted to 5-fluorouracil in tumors, highlighting the strategic design of cancer therapies to increase efficacy and safety (Miwa et al., 1998).
Enzyme Catalysis and Synthesis
The use of immobilized amine transaminase from Vibrio fluvialis for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine under flow conditions exemplifies the innovative application of N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine derivatives in enzyme catalysis. This process facilitates the synthesis of key intermediates like AZD1480, a JAK2 kinase inhibitor, showcasing a sustainable approach to producing pharmacologically relevant compounds (Semproli et al., 2020).
Development of Novel Pharmaceutical Compounds
Research into the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives, starting from precursors such as N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine, has led to the discovery of compounds with potent antibacterial activity against both gram-positive and gram-negative bacteria. This highlights the compound's versatility in the development of new therapeutic agents with potential applications in treating infectious diseases (Al-Hiari et al., 2007).
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c9-7-4-11-8(12-5-7)10-3-6-1-2-6/h4-6H,1-3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCKTHFXRUMRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



